molecular formula C27H32N2O8 B1249475 Lobatamide A

Lobatamide A

Cat. No.: B1249475
M. Wt: 512.6 g/mol
InChI Key: JYHIHHYYXXKTTJ-JSFHDESQSA-N
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Description

Lobatamide A is a macrocyclic polyketide-derived natural product first isolated in 1998 from the marine tunicate Aplidium lobatum . It exhibits potent cytotoxicity, with a mean GI50 of ~1.6 nM in the NCI 60 human tumor cell line panel . Recent genome mining studies identified Gynuella sunshinyii, a plant-associated proteobacterium, as a cultivable microbial source of this compound . Its biosynthesis involves a trans-acyltransferase polyketide synthase (trans-AT PKS) with unique oxygenation modules that introduce oxygen atoms into the macrocyclic scaffold . Key structural features include:

  • A 16-membered macrolactone core with three oxymethine groups.
  • A salicylate-derived aromatic ring.
  • A highly unsaturated enamide side chain critical for bioactivity .

Structurally, this compound belongs to the benzolactone enamide family, which shares a conserved enamide moiety and V-ATPase inhibitory activity . This review compares this compound with its structural and functional analogs, emphasizing differences in biosynthesis, bioactivity, and structure-activity relationships (SAR).

Properties

Molecular Formula

C27H32N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide

InChI

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16-

InChI Key

JYHIHHYYXXKTTJ-JSFHDESQSA-N

Isomeric SMILES

CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O

Canonical SMILES

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O

Synonyms

lobatamide A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:

Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .

Types of Reactions:

Common Reagents and Conditions:

    Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.

    Copper-mediated coupling reagents: Used for the installation of enamide side chains.

    Acidic conditions: Required for Zhao macrolactonization

Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .

Scientific Research Applications

Lobatamide A has several significant applications in scientific research:

Mechanism of Action

Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .

Comparison with Similar Compounds

Lobatamide Family (A–D)

Lobatamides A–D (compounds 265–268 ) share a macrocyclic core but differ in side-chain substitutions:

  • Lobatamide C lacks the glycolyl group present in lobatamide A but retains nanomolar V-ATPase inhibition (IC50 = 10 nM in bovine assays) .
  • Lobatamide B and D feature variations in hydroxylation and methylation patterns, though their specific activities remain less characterized .

Salicylihalamides (A and B)

Salicylihalamides, isolated from the sponge Haliclona sp., share a salicylate moiety and enamide side chain with lobatamides. Key distinctions:

  • Structural : Salicylihalamides possess a 12-membered macrolactone (vs. 16-membered in lobatamides) and lack the glycolyl unit .
  • Activity : Both inhibit V-ATPase but show differential cytotoxicity profiles. COMPARE analyses reveal high correlations (≥0.7) between lobatamides and salicylihalamides, implying overlapping targets .

Apicularen and Cruentaren

These myxobacterial metabolites feature a simplified macrolactone core without the enamide side chain:

  • Apicularen : Lacks the enamide but retains V-ATPase inhibition (IC50 = 0.6 nM) via its salicylate moiety. Removal of the C11 hydroxyl group in apicularen analogs reduces activity 75-fold, highlighting the importance of stereochemistry .
  • Cruentaren : Contains a terminal alkene instead of the enamide, resulting in 100-fold lower potency than lobatamide C .

Oximidines

Pseudomonad-derived oximidines share the enamide motif but incorporate an oxime ether instead of the lobatamide glycolyl group. Oximidine I inhibits V-ATPase at sub-nanomolar concentrations but exhibits distinct SAR; for example, methylation of the enamide NH abolishes activity .

Structure-Activity Relationships (SAR)

Critical Functional Groups

  • Enamide Side Chain : Essential for V-ATPase inhibition. Synthetic analogs lacking this moiety (e.g., simplified acyclic derivatives) show >100-fold reduced activity .
  • Salicylate Phenol: Methylation or removal of the phenol hydroxyl group (as in salicylihalamide analogs) diminishes potency .
  • Macrocyclic Core : Opening the lactone ring (e.g., analog 3.38 ) reduces cytotoxicity 10–100-fold, underscoring the need for conformational rigidity .

Stereochemical Dependence

  • The C8, C11, and C15 stereocenters in lobatamide C are critical. Inversion at C11 reduces activity 75-fold, while stereoisomers prepared via total synthesis confirm that natural configuration is optimal .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer :
  • Protocol Harmonization : Adopt community guidelines (e.g., MIAME for microarray data) for assay reporting .
  • Reference Standards : Distribute a centralized this compound batch (e.g., NIST-certified) for cross-lab calibration .
  • Open Data : Deposit raw NMR, LCMS, and bioactivity data in repositories like ChEMBL or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lobatamide A
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Lobatamide A

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